N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine
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Overview
Description
N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine, also known as EAI045, is a small molecule inhibitor that has shown promising results in inhibiting the growth of cancer cells. It belongs to the class of quinazoline-based compounds and has been extensively studied for its potential in cancer therapy.
Mechanism of Action
N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine works by binding to the EGFR kinase domain and inhibiting its activity. This leads to the inhibition of downstream signaling pathways that are responsible for the growth and survival of cancer cells. N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine has been shown to be highly selective for mutant EGFR and does not affect the activity of wild-type EGFR.
Biochemical and Physiological Effects:
N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine has been shown to have a potent inhibitory effect on the growth of cancer cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine is its high selectivity for mutant EGFR, which makes it a promising candidate for cancer therapy. However, one of the limitations of N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine. One of the directions is to develop more potent and selective inhibitors of mutant EGFR. Another direction is to investigate the potential of N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine in combination therapy with other anticancer drugs. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine in vivo.
Synthesis Methods
N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine can be synthesized using a multistep synthetic route. The synthesis involves the reaction of 4-chloroquinazoline with 1-ethylpiperidine in the presence of a base to form the intermediate product, which is then further reacted with methyl iodide to obtain the final product.
Scientific Research Applications
N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine has been extensively studied for its potential in cancer therapy. It has been shown to inhibit the growth of cancer cells in various types of cancer, including lung cancer, breast cancer, and pancreatic cancer. N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine works by targeting the oncogenic EGFR (epidermal growth factor receptor) mutations that are responsible for the growth and spread of cancer cells.
properties
IUPAC Name |
N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4/c1-2-20-9-7-13(8-10-20)11-17-16-14-5-3-4-6-15(14)18-12-19-16/h3-6,12-13H,2,7-11H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XINWRWXVSMGBLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)CNC2=NC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine |
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